molecular formula C5H11NO2 B1206958 Ethyl N-ethylcarbamate CAS No. 623-78-9

Ethyl N-ethylcarbamate

Cat. No.: B1206958
CAS No.: 623-78-9
M. Wt: 117.15 g/mol
InChI Key: GZXSDYYWLZERLF-UHFFFAOYSA-N
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Description

Ethyl N-ethylcarbamate, also known as urethane, is an organic compound with the formula CH₃CH₂OC(O)NH₂. It is an ester of carbamic acid and appears as a white solid. Despite its name, it is not a component of polyurethanes. This compound is a known carcinogen and is rarely used in modern applications. it naturally forms in low quantities in many types of fermented foods and drinks .

Scientific Research Applications

Ethyl N-ethylcarbamate has several scientific research applications:

Mechanism of Action

Target of Action

Ethyl N-ethylcarbamate, also known as Ethyl ethylcarbamate, is an organic compound that belongs to the class of carbamate esters It has been suggested that it may interact with the shiga-like toxin 1 subunit b in bacteriophage h30 .

Mode of Action

It is known to be an ester of carbamic acid

Biochemical Pathways

It is known that carbamate esters, the class of compounds to which this compound belongs, can be involved in various biochemical processes .

Pharmacokinetics

It is known that the compound is an ester of carbamic acid , which suggests that it may be metabolized in the body through ester hydrolysis.

Result of Action

It is known that this compound is a probable human carcinogen , indicating that it may have genotoxic effects at the molecular level.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found in many types of fermented foods and beverages , suggesting that its formation may be influenced by the fermentation process. Additionally, it is known that this compound can be produced by heating urea and ethyl alcohol , indicating that temperature can influence its formation.

Safety and Hazards

Ethyl carbamate is harmful to human health due to potential exposures through the consumption of alcoholic beverages . It has been classified as a group 2A carcinogen, “probably carcinogenic to humans”, by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007 .

Future Directions

There is ongoing research into the effects of carbamate pesticides on the immune system, with potential links to diseases such as allergies, autoimmune diseases, and cancers . Further studies are needed to understand the full impact of these chemicals on human health .

Biochemical Analysis

Biochemical Properties

Ethyl ethylcarbamate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. One of the key enzymes that interact with ethyl ethylcarbamate is urethanase, which can degrade ethyl ethylcarbamate. Urethanase has been detected as an intracellular enzyme from yeast, filamentous fungi, and bacteria . Additionally, ethyl ethylcarbamate can be metabolized by liver microsomal esterases, which hydrolyze it to ethanol, ammonia, and carbon dioxide . These interactions highlight the compound’s involvement in various biochemical pathways and its potential impact on cellular functions.

Cellular Effects

Ethyl ethylcarbamate has been shown to affect various types of cells and cellular processes. In liver cells, ethyl ethylcarbamate triggers ferroptosis, a form of programmed cell death characterized by the accumulation of iron and lipid peroxidation products . This compound also generates reactive oxygen species (ROS) and depletes glutathione (GSH), leading to a decline in cell viability . These effects indicate that ethyl ethylcarbamate can significantly influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of ethyl ethylcarbamate involves its binding interactions with biomolecules and its ability to induce enzyme inhibition or activation. Ethyl ethylcarbamate is formed from the reaction of urea with ethanol, and this reaction is catalyzed by yeast and lactic acid bacteria during fermentation . The compound’s carcinogenicity is linked to its ability to form DNA adducts, which can lead to mutations and cancer development . Additionally, ethyl ethylcarbamate can inhibit the activity of certain enzymes, such as liver microsomal esterases, further impacting cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl ethylcarbamate change over time due to its stability and degradation. Ethyl ethylcarbamate is relatively stable under normal conditions but can degrade when exposed to heat and light . Long-term exposure to ethyl ethylcarbamate has been shown to cause genotoxic and carcinogenic effects in various species, including mice, rats, and hamsters . These findings suggest that the compound’s impact on cellular function can persist over extended periods, leading to significant health risks.

Dosage Effects in Animal Models

The effects of ethyl ethylcarbamate vary with different dosages in animal models. In rodents, dose-dependent increases in liver, lung, and harderian gland adenoma or carcinoma have been observed . High doses of ethyl ethylcarbamate can lead to toxic effects, including fetal abnormalities and fetal mortality in pregnant mice . These studies highlight the importance of understanding the dosage thresholds and potential adverse effects of ethyl ethylcarbamate in animal models.

Metabolic Pathways

Ethyl ethylcarbamate is involved in several metabolic pathways, including hydrolysis, N-hydroxylation, and side-chain oxidation . The major pathway involves the hydrolysis of ethyl ethylcarbamate by liver microsomal esterases to produce ethanol, ammonia, and carbon dioxide . This metabolic process is crucial for the detoxification and elimination of ethyl ethylcarbamate from the body.

Transport and Distribution

The transport and distribution of ethyl ethylcarbamate within cells and tissues involve various transporters and binding proteins. Ethyl ethylcarbamate is rapidly absorbed from the gastrointestinal tract and the skin . Once absorbed, it is distributed throughout the body, with significant accumulation in the liver, where it undergoes metabolism . The compound’s distribution is influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes.

Subcellular Localization

Ethyl ethylcarbamate’s subcellular localization is primarily within the liver, where it is metabolized by liver microsomal esterases . The compound’s metabolites can bind covalently to liver proteins, indicating its localization within the liver cells . This subcellular localization is essential for understanding the compound’s activity and function, as well as its potential impact on liver health.

Preparation Methods

Ethyl N-ethylcarbamate can be synthesized through the reaction of ethanol with urea, citrulline, or carbamyl phosphate during fermentation and storage. These precursors are generated from arginine metabolism by wine yeasts and lactic acid bacteria . Industrial production methods often involve the use of gas chromatography-mass spectrometry (GC-MS) for detection and quantification .

Chemical Reactions Analysis

Ethyl N-ethylcarbamate undergoes several types of chemical reactions:

Comparison with Similar Compounds

Ethyl N-ethylcarbamate is similar to other carbamate compounds such as methyl carbamate and propyl carbamate. its unique formation from ethanol and nitrogen-rich compounds during fermentation sets it apart. Other similar compounds include:

Properties

IUPAC Name

ethyl N-ethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-3-6-5(7)8-4-2/h3-4H2,1-2H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXSDYYWLZERLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0060775
Record name Ethyl ethylcarbamate
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Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless to pale yellow liquid; [Acros Organics MSDS]
Record name Carbamic acid, ethyl-, ethyl ester
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Boiling Point

176 °C AT 760 MM HG
Record name CARBAMIC ACID, ETHYL-, ETHYL ESTER
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Solubility

SOL IN WATER; VERY SOL IN ALCOHOL, ETHER
Record name CARBAMIC ACID, ETHYL-, ETHYL ESTER
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Density

0.9813 AT 20 °C/4 °C
Record name CARBAMIC ACID, ETHYL-, ETHYL ESTER
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Vapor Pressure

4.94 [mmHg]
Record name Carbamic acid, ethyl-, ethyl ester
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CAS No.

623-78-9
Record name Carbamic acid, N-ethyl-, ethyl ester
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Record name Carbamic acid, ethyl-, ethyl ester
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Record name Ethyl ethylcarbamate
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Record name Carbamic acid, N-ethyl-, ethyl ester
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Record name Ethyl ethylcarbamate
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Record name Ethyl ethylcarbamate
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Record name ETHYL-N-ETHYLCARBAMATE
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Record name CARBAMIC ACID, ETHYL-, ETHYL ESTER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the kinetic studies performed on Ethyl N-ethylcarbamate's nitrosation reaction?

A1: Kinetic studies, including those measuring solvent isotope effects and general base catalysis, provide valuable insights into the mechanism of this compound's reaction with nitrous acid (nitrosation). [] These studies revealed that a slow proton transfer is a key step in the formation of its nitroso derivative. [] This information is crucial for understanding the reactivity and potential formation pathways of N-nitroso compounds, some of which are known carcinogens.

Q2: The research mentions that the nitrosation of this compound might involve an initial attack on the oxygen atom. What led to this conclusion?

A2: Researchers observed a discrepancy in the pKa values derived from both the nitrosation and denitrosation reactions of this compound and related compounds. [] This discrepancy led them to propose that the initial attack by the nitrosating agent might be on the oxygen atom of the carbamate group, followed by a slow proton transfer and a rapid rearrangement to form the more stable N-nitroso-amide. []

Q3: Besides its chemical reactivity, has this compound been investigated for any biological activities?

A3: While the provided research doesn't delve into the biological activity of this compound itself, a structurally similar compound, 2-[p-(m-Fluorophenoxy)phenoxy]ethyl ethylcarbamate (Ro 16-1295), has been studied for its effects on termites. [, ] This research investigated its potential as an insect growth regulator (IGR) for termite control. [, ]

Q4: How does the structure of 2-[p-(m-Fluorophenoxy)phenoxy]ethyl ethylcarbamate relate to its potential as an insect growth regulator?

A4: While the provided research doesn't offer a detailed structure-activity relationship analysis, it highlights that 2-[p-(m-Fluorophenoxy)phenoxy]ethyl ethylcarbamate, alongside other IGRs, can disrupt the normal development of termites. [, ] This disruption manifests as the induction of superfluous intercaste production, ultimately impacting colony survival. [, ] This suggests that the compound likely interferes with hormonal pathways crucial for termite development and differentiation.

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